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Compound of Interest

Compound Name: TASP0415914

cat. No.: B611172

IP1-549, also known as eganelisib, is an investigational first-in-class, oral, and highly selective
inhibitor of PI3Ky.[1][2] Its primary mechanism of action involves reprogramming the tumor
microenvironment (TME) by targeting tumor-associated macrophages (TAMs) from an
immunosuppressive to an immune-activating phenotype.[2] This modulation of the TME is
being explored to enhance the efficacy of other cancer therapies, particularly immune
checkpoint inhibitors.

Mechanism of Action

Eganelisib inhibits the PI3Ky enzyme, which is highly expressed in leukocytes and plays a
crucial role in the recruitment and function of immunosuppressive myeloid cells within the
tumor.[3][4][5] By inhibiting PI3Ky, eganelisib aims to:

e Reprogram Macrophages: Shift TAMs from an M2-like (immunosuppressive) to an M1-like
(pro-inflammatory and anti-tumor) phenotype.[2]

o Enhance T-cell Activity: Increase the infiltration and activation of cytotoxic CD8+ T-cells
within the tumor.

e Overcome Resistance to Immunotherapy: By reducing the immunosuppressive nature of the
TME, eganelisib may restore or enhance the anti-tumor activity of checkpoint inhibitors like
anti-PD-1/PD-L1 antibodies.[2]

Below is a diagram illustrating the proposed signaling pathway of IP1-549.
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Caption: Proposed mechanism of action for IPI-549 (eganelisib).

Clinical Efficacy Data

Eganelisib has been evaluated in several clinical trials, primarily in combination with other anti-

cancer agents. The following tables summarize key efficacy data from these studies.

Table 1: Efficacy of Eganelisib in Combination with Nivolumab in Metastatic Urothelial
Carcinoma (MARIO-275 Trial)

. . Overall Response Median Overall
Patient Population Treatment Arm .
Rate (ORR) Survival (OS)

Eganelisib +

Intent-to-Treat (ITT) ) 30.3% 15.4 months
Nivolumab

Placebo + Nivolumab 25% 7.9 months

] Eganelisib +

PD-L1 Negative ) 26.1% 15.4 months
Nivolumab

Placebo + Nivolumab 14.3% 7.9 months

Data from the Phase 2 MARIO-275 trial as presented at the 2021 Genitourinary Cancers

Symposium and subsequent updates.[6][7][8][9]
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Table 2: Efficacy of Eganelisib in Combination with Nivolumab in Head and Neck Squamous
Cell Carcinoma (MARIO-1 Trial Expansion Cohort)

. Median
. Overall Disease .
Patient Progression-
. Treatment Arm  Response Control Rate .
Population Free Survival
Rate (ORR) (DCR)
(PFS)
<2 Prior Lines of Eganelisib +
20.0% 40.0% 23 weeks

Therapy Nivolumab

Data from the Phase 1/1b MARIO-1 trial expansion cohort in HNSCC.[10]

Table 3: Efficacy of Eganelisib in Combination with Atezolizumab and Nab-Paclitaxel in Triple-
Negative Breast Cancer (MARIO-3 Trial)

Progression-Free Survival

Patient Population Treatment Arm
(PFS)

_ Eganelisib + Atezolizumab +
PD-L1 Negative . 7.3 months
Nab-Paclitaxel

Historical Control
(Atezolizumab + Nab- 5.6 months

Paclitaxel)

Early data from the Phase 2 MARIO-3 trial.[9]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific
findings. Below are summaries of typical methodologies used in the clinical evaluation of
eganelisib.

MARIO-275 Phase 2 Trial Protocol Summary
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o Objective: To evaluate the efficacy and safety of eganelisib in combination with nivolumab
compared to nivolumab monotherapy in patients with advanced urothelial carcinoma who
have progressed on platinum-based chemotherapy and are immunotherapy-naive.

o Study Design: A randomized, placebo-controlled, double-blind, multicenter Phase 2 study.

o Patient Population: Patients with histologically confirmed advanced or metastatic urothelial
carcinoma who had progressed after at least one platinum-containing regimen.

e Treatment Arms:

o Experimental Arm: Eganelisib (30 mg or 40 mg once daily) administered orally in
combination with nivolumab (240 mg intravenously every 2 weeks).

o Control Arm: Placebo administered orally in combination with nivolumab (240 mg
intravenously every 2 weeks).

» Primary Endpoint: Objective Response Rate (ORR) according to RECIST v1.1.

o Secondary Endpoints: Overall Survival (OS), Progression-Free Survival (PFS), Duration of
Response (DoR), and safety.

o Biomarker Analysis: Stratification based on baseline levels of circulating monocytic myeloid-
derived suppressor cells (IMMDSCs) and PD-L1 expression.

Below is a diagram illustrating the experimental workflow of the MARIO-275 trial.
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Caption: Simplified workflow of the MARIO-275 clinical trial.
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Safety and Tolerability

Across clinical trials, eganelisib, both as a monotherapy and in combination with nivolumab,
has been generally well-tolerated.[1][11] The most common treatment-related adverse events
(TRAES) of grade 3 or higher include increases in alanine aminotransferase (ALT) and
aspartate aminotransferase (AST), and rash.[11] In the MARIO-275 trial, common all-grade
adverse events in the eganelisib arm included pyrexia, decreased appetite, pruritus, and
asthenia.[6] The dose of eganelisib was reduced from 40 mg to 30 mg in some studies to
mitigate hepatic adverse events.[6]

In conclusion, while a direct comparison with TASP0415914 is not feasible due to the lack of
public data, IP1-549 (eganelisib) has demonstrated promising clinical activity, particularly in
combination with checkpoint inhibitors, in various solid tumors. Its mechanism of
reprogramming the tumor microenvironment represents a novel approach in cancer
immunotherapy. Further investigation in larger, registrational studies is ongoing to confirm
these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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